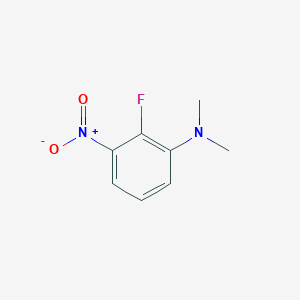

2-Fluoro-N,N-dimethyl-3-nitroaniline

Description

2-Fluoro-N,N-dimethyl-3-nitroaniline is a substituted aromatic amine featuring a fluorine atom at the 2-position, a nitro group at the 3-position, and dimethylamino substituents on the nitrogen.

Properties

Molecular Formula |

C8H9FN2O2 |

|---|---|

Molecular Weight |

184.17 g/mol |

IUPAC Name |

2-fluoro-N,N-dimethyl-3-nitroaniline |

InChI |

InChI=1S/C8H9FN2O2/c1-10(2)6-4-3-5-7(8(6)9)11(12)13/h3-5H,1-2H3 |

InChI Key |

HZPXEZMFZSFODB-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C(=CC=C1)[N+](=O)[O-])F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

Common starting materials include:

- 2,4-dinitrofluorobenzene or 2,4-dinitrofluoroaniline derivatives for selective reduction or substitution reactions.

- N,N-dimethyl-3-nitroaniline as a precursor for fluorination.

The fluorine atom is typically introduced via nucleophilic aromatic substitution or selective fluorination of nitroaniline derivatives.

Selective Reduction and Fluorination Approaches

A related compound, 2-fluoro-5-nitroaniline, is synthesized via selective reduction of 2,4-dinitrofluorobenzene using iron powder in the presence of acid, which selectively reduces one nitro group while retaining the fluorine substituent. This method is reported to yield high purity and good yield of the fluorinated nitroaniline intermediate, which can be further functionalized to the target compound.

Key parameters of this method:

| Parameter | Details |

|---|---|

| Starting material | 2,4-dinitrofluorobenzene |

| Reducing agent | Powdery iron (reduced or electrolytic) |

| Acid | Acetic acid or hydrochloric acid |

| Molar ratios | Iron: 2.5–4 mol; Acid: 0.01–1 mol per mol of starting material |

| Solvent | Aromatic hydrocarbons, ethers, alcohols, water, or their mixtures |

| Temperature | 60 °C to reflux temperature |

| Reaction time | 10 minutes to 2 hours |

This selective reduction avoids the formation of positional isomers and provides a cleaner product compared to stannous chloride reduction, which yields a mixture of isomers.

N,N-Dimethylation of 3-Nitroaniline Derivatives

The N,N-dimethylation of 3-nitroaniline or its fluorinated analogs is typically achieved through methylation reactions using methylating agents such as formaldehyde and formic acid (Eschweiler–Clarke reaction) or methyl iodide under basic conditions.

The reaction conditions are optimized to prevent over-alkylation or side reactions, maintaining the integrity of the nitro and fluoro substituents.

Direct Fluorination of N,N-Dimethyl-3-nitroaniline

Though less commonly reported, direct electrophilic fluorination of N,N-dimethyl-3-nitroaniline using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions can yield 2-fluoro-N,N-dimethyl-3-nitroaniline. This method requires careful control of reaction parameters to avoid multiple substitutions or degradation.

Summary Table of Preparation Methods

Additional Notes on Physical Properties and Purification

- This compound crystallizes as orange to orange-red crystals.

- Melting point and boiling point data for related compounds (e.g., N,N-dimethyl-3-nitroaniline) are approximately 57–61 °C and 280 °C, respectively.

- Purification is typically achieved by recrystallization from ethanol or similar solvents.

- The picrate salt form can be used for characterization, melting at around 119 °C.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N,N-dimethyl-3-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The fluorine atom can be substituted by other nucleophiles through nucleophilic aromatic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 2-Fluoro-N,N-dimethyl-3-aminoaniline.

Substitution: Various substituted anilines depending on the nucleophile used.

Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

2-Fluoro-N,N-dimethyl-3-nitroaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in pharmaceuticals, particularly as a building block for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-N,N-dimethyl-3-nitroaniline involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways, making the compound of interest in medicinal chemistry .

Comparison with Similar Compounds

N,N-Dimethyl-3-nitroaniline (CAS 619-31-8)

Key Properties :

Comparison :

- Structural Difference : Lacks the 2-fluoro substituent.

- For example, N,N-dimethyl-3-nitroaniline is reduced to aminobenzimidazoles under catalytic hydrogenation (H₂/Pd-C) , whereas the 2-fluoro analog may exhibit slower reduction kinetics due to fluorine’s electronegativity.

3-Trifluoromethyl-N,N-dimethyl-4-nitroaniline (CAS 41512-62-3)

Key Properties :

Comparison :

- Structural Difference : Trifluoromethyl (CF₃) group at the 3-position and nitro at the 4-position.

- Impact: The CF₃ group is a stronger electron-withdrawing group than fluorine, which may increase the compound’s stability and decrease basicity. The positional isomerism (nitro at 4 vs.

4-Bromo-N,N-dimethyl-3-nitroaniline (CAS 70076-04-9)

Key Properties :

Comparison :

- Structural Difference : Bromine substituent at the 4-position.

- Impact : Bromine’s larger atomic size and polarizability increase molecular weight and may elevate melting points compared to the fluoro analog. Bromine also participates in halogen bonding, which could influence crystal packing and solubility .

2-Fluoro-N-(2-nitrophenyl)aniline (MFCD08741396)

Key Properties :

- Synonyms: 2-Fluoro-2′-nitrodiphenylamine .

- Applications: Potential intermediate in Suzuki coupling reactions due to the boronate ester derivative listed in .

Comparison :

- Structural Difference : Nitro and fluoro groups are on separate aromatic rings.

- Impact: The biphenyl structure introduces steric hindrance and conjugation effects absent in monosubstituted analogs. This could reduce solubility and alter electronic properties for applications in catalysis or materials science .

Tabulated Comparison of Key Compounds

Biological Activity

2-Fluoro-N,N-dimethyl-3-nitroaniline is an organic compound characterized by the molecular formula CHFNO. It features a fluoro group, two methyl groups attached to the nitrogen, and a nitro group on the aromatic ring. This unique arrangement of functional groups influences both its chemical reactivity and biological activity, making it a compound of interest in various fields, including pharmaceuticals and agrochemicals .

- Molecular Weight : 182.18 g/mol

- Melting Point : 57-61 °C

- Boiling Point : Approximately 280 °C

- Physical Appearance : Orange to orange-red crystalline form

Biological Activity Overview

The biological activity of this compound can be attributed to its structural characteristics, particularly the presence of the nitro and fluoro groups. These groups can significantly influence its interactions with biological targets, such as enzymes and receptors.

The mechanism of action for compounds like this compound often involves:

- Enzyme Inhibition : The nitro group may participate in redox reactions, potentially inhibiting certain enzymatic pathways.

- Receptor Modulation : The compound could interact with various receptors, influencing signaling pathways within cells.

Toxicological Profile

Preliminary studies indicate that compounds structurally similar to this compound may exhibit toxic effects. For example, exposure to nitroanilines has been associated with hematological effects and potential carcinogenicity .

Case Studies

- Hematological Effects : In studies involving similar nitro compounds, exposure led to symptoms such as cyanosis and anemia in workers exposed to nitrobenzene derivatives .

- Carcinogenicity Assessment : Research on N-nitrosamines suggests that structural similarities may correlate with increased risk factors for carcinogenicity .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| N,N-Dimethyl-3-nitroaniline | CHNO | Lacks fluorine; used in dye applications |

| N,N-Dimethyl-4-nitroaniline | CHNO | Nitro group at para position; different reactivity |

| 4-Fluoro-N,N-dimethyl-2-nitroaniline | CHFNO | Fluorine at para position; potential herbicide |

| N,N-Dimethyl-4-aminoaniline | CHN | Amino instead of nitro; different biological activity |

Applications

Due to its potential biological activity, this compound is being explored for applications in:

- Pharmaceuticals : Investigating its role as an enzyme inhibitor or receptor modulator.

- Agrochemicals : Assessing its efficacy as a herbicide or pesticide due to structural similarities with other bioactive compounds.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 2-Fluoro-N,N-dimethyl-3-nitroaniline while minimizing side reactions?

- Methodology : Use a stepwise approach: (1) Introduce the nitro group via nitration of 2-fluoroaniline derivatives under controlled acidic conditions (H₂SO₄/HNO₃). (2) Perform dimethylamination using dimethylamine in the presence of a catalyst (e.g., CuI) to target the 3-nitro position. (3) Purify via column chromatography with silica gel and a hexane/ethyl acetate gradient .

- Key Consideration : Monitor reaction temperature (<50°C) to avoid over-nitration or decomposition. Validate purity via HPLC (C18 column, methanol/water mobile phase) .

Q. How do electron-withdrawing groups (NO₂, F) influence the reactivity of N,N-dimethylaniline derivatives in substitution reactions?

- Analysis : The nitro group at the 3-position and fluorine at the 2-position create a meta-directing electronic environment, reducing nucleophilic attack at the aromatic ring. Computational DFT studies (e.g., Gaussian09) can map electron density to predict regioselectivity in further functionalization .

- Experimental Validation : Perform electrophilic substitution (e.g., bromination) and compare reaction rates with non-substituted analogs using UV-Vis kinetics .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts vs. X-ray crystallography) for this compound derivatives be resolved?

- Resolution Strategy : (1) Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas. (2) Compare experimental NMR (¹H, ¹³C, ¹⁹F) with computed spectra (GIAO method in Gaussian). (3) Validate crystal packing via single-crystal X-ray diffraction (e.g., P21/c space group analysis) .

- Case Study : Discrepancies in NO₂ torsional angles between solution and solid-state structures may arise from dynamic effects; variable-temperature NMR (VT-NMR) can clarify .

Q. What mechanistic insights explain the thermosalient behavior observed in structurally related nitroaniline crystals?

- Mechanism : Thermosalience (jumping crystals) arises from anisotropic thermal expansion during phase transitions. For example, in DFNA (2,6-dichlorobenzylidene-4-fluoro-3-nitroaniline), the β-phase exhibits a 1.5% increase in the b-axis length at 138°C, triggering lattice strain .

- Methodology : (1) Perform variable-temperature X-ray powder diffraction (VT-XRPD) to track unit-cell changes. (2) Use FTIR to monitor π···π and C-F dipole interactions during heating .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Approach : (1) Dock the compound into enzyme active sites (e.g., cytochrome P450) using AutoDock Vina. (2) Correlate frontier molecular orbitals (HOMO/LUMO) with redox potential to assess metabolic stability .

- Validation : Compare predicted IC₅₀ values with in vitro enzyme inhibition assays (e.g., fluorometric assays using recombinant proteins) .

Methodological Challenges and Contradictions

Q. Why do solvent polarity and temperature significantly alter the reaction yield in dimethylamination of nitroanilines?

- Key Factors : Polar aprotic solvents (DMF, DMSO) stabilize transition states via dipole interactions but may deactivate catalysts at high temperatures. For example, CuI-catalyzed reactions in DMF yield 70–80% at 60°C but drop to 50% at 80°C due to ligand decomposition .

- Optimization : Screen solvents (e.g., acetonitrile vs. DMF) using a DoE (Design of Experiments) approach with temperature and catalyst loading as variables .

Q. How do competing intermolecular forces (e.g., π···π vs. hydrogen bonding) influence the crystal elasticity of nitroaniline derivatives?

- Insights : In elastic crystals like DFNA, π···π stacking along the a-axis provides rigidity, while weak C-F···H-N hydrogen bonds allow reversible bending. Molecular dynamics (MD) simulations can quantify force constants for each interaction .

- Experimental Proof : Nanoindentation tests on single crystals correlate Young’s modulus with crystallographic directionality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.